Insufficient Target-Specific Bioactivity Data to Compare with Known NNMT or Nox Inhibitors
No primary literature, patent, or authoritative database (BindingDB, ChEMBL, PubChem BioAssay) currently reports an IC50, Ki, or other quantitative activity metric for this compound against any defined biological target. In contrast, structurally related nicotinamides (e.g., BDBM15919, a 2-pyridinecarboxamide with a 4-methylsulfonylbenzylamide group) show IC50 values of 68 nM against JNK2 and 75 nM against JNK3 [1]. Until analogous data are generated for this compound, a quantitative potency or selectivity comparison is impossible.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | BDBM15919: IC50 68 nM (JNK2), 75 nM (JNK3) [1] |
| Quantified Difference | Not calculable |
| Conditions | In vitro kinase assay with recombinant JNK, 5 µM ATP |
Why This Matters
Demonstrates the class potential for quantitative target engagement, highlighting the specific assay gap that must be filled to justify selection of this compound over a comparator.
- [1] BindingDB Entry BDBM15919. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=15919 View Source
